molecular formula C15H14N4O2S2 B5718474 N-(4-ethoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea

N-(4-ethoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B5718474
M. Wt: 346.4 g/mol
InChI Key: WMPKLLUCKFAEHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiadiazole-urea derivatives typically involves the reaction of acylazides with amino-thiadiazoles or isocyanates with thiadiazole derivatives. For example, Song Xin-jian et al. (2006) synthesized derivatives by reacting acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole, confirming structures with IR, 1H NMR, and elementary analysis (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006). Similarly, Xin-jian Song et al. (2008) detailed the synthesis of N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea, utilizing X-ray crystallography for structure confirmation (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).

Molecular Structure Analysis

The molecular structure of thiadiazole-urea derivatives often reveals a planar urea scaffold due to intramolecular N–H···O hydrogen bonds, as observed by Xin-jian Song et al. (2008). This planarity is crucial for the stability and biological activity of these compounds. X-ray crystallography provides detailed insights into these structures, highlighting intermolecular hydrogen bonds and π–π stacking interactions (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).

Chemical Reactions and Properties

The reactivity of thiadiazole-urea compounds involves interactions with various biological targets. For instance, derivatives synthesized by Song Xin-jian et al. (2006) showed activity as plant growth regulators, indicating their potential in agricultural applications. These reactions and properties are often determined through preliminary biological activity tests (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).

Physical Properties Analysis

The physical properties of thiadiazole-urea derivatives, such as solubility, melting point, and crystalline structure, can be inferred from crystallographic data. For example, the compound studied by Xin-jian Song et al. (2008) crystallizes in the triclinic space group, with specific cell parameters, indicating its solid-state characteristics and potential solubility behavior (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity, stability, and interactions with biological systems, can be studied through various spectroscopic and analytical techniques. The synthesis methods and resulting structures significantly influence these properties, as demonstrated in the works of Song Xin-jian et al. (2006) and Xin-jian Song et al. (2008), where the biological activities of synthesized compounds were explored through preliminary tests (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006) (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety assessment .

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S2/c1-2-21-11-7-5-10(6-8-11)16-14(20)17-15-19-18-13(23-15)12-4-3-9-22-12/h3-9H,2H2,1H3,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPKLLUCKFAEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethoxyphenyl)-3-[(2E)-5-(thiophen-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]urea

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